6-(Oxetan-3-yloxy)pyridin-3-amine is a chemical compound with the molecular formula and a molecular weight of . This compound features a pyridine ring substituted with an oxetane moiety, which contributes to its unique chemical properties. Its IUPAC name is 6-(oxetan-3-yloxy)pyridin-3-amine, and it has been identified as a valuable intermediate in various synthetic applications, particularly in medicinal chemistry and material science .
The compound is primarily sourced from chemical suppliers such as BenchChem and Sigma-Aldrich, where it is available for research purposes. It falls under the category of heterocyclic compounds due to the presence of the nitrogen-containing pyridine ring. Its classification in chemical databases such as PubChem further emphasizes its relevance in scientific research .
The synthesis of 6-(oxetan-3-yloxy)pyridin-3-amine typically involves several key steps:
Specific reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product .
The molecular structure of 6-(oxetan-3-yloxy)pyridin-3-amine can be represented by its canonical SMILES notation: C1C(CO1)OC2=NC=C(C=C2)N
. The structure features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 6-(oxetan-3-yloxy)pyridin-3-amine |
InChI | InChI=1S/C8H10N2O2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5,9H2 |
InChI Key | GXZHVDCXCZTPDX-UHFFFAOYSA-N |
6-(Oxetan-3-yloxy)pyridin-3-amine participates in several types of chemical reactions:
Common reagents used in these reactions include nucleophiles for substitution and oxidizing/reducing agents for redox reactions .
The mechanism of action for 6-(oxetan-3-yloxy)pyridin-3-amine varies based on its application context:
The exact pathways and interactions depend on the specific biological context and experimental conditions .
The physical properties of 6-(oxetan-3-yloxy)pyridin-3-amine include:
Chemical properties include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in polar solvents |
Stability | Stable under standard conditions |
6-(Oxetan-3-yloxy)pyridin-3-amine has several notable applications:
This compound's diverse applications underscore its significance in ongoing scientific research and development efforts across multiple disciplines.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: